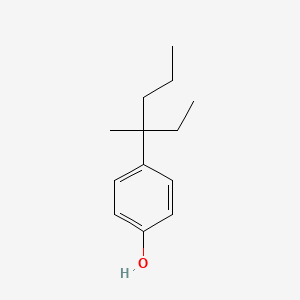

4-(1-Ethyl-1-methylbutyl)phenol

Description

Properties

IUPAC Name |

4-(3-methylhexan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-10-13(3,5-2)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSGKXEVFIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029301 | |

| Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30784-32-8 | |

| Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methylhexan-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Transformations

Synthetic Routes and Reaction Pathways for 4-(1-Ethyl-1-methylbutyl)phenol

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of phenol (B47542). mt.com This classic electrophilic aromatic substitution reaction involves the reaction of phenol with a suitable alkylating agent in the presence of a Lewis acid or Brønsted acid catalyst. mt.comdoubtnut.com

The alkylating agent required to introduce the 1-ethyl-1-methylbutyl group is typically a tertiary alcohol, such as 3-methyl-3-hexanol , or an alkene that can generate the corresponding tertiary carbocation upon protonation. The reaction proceeds via the formation of a carbocation electrophile, which then attacks the electron-rich phenol ring.

Reaction Pathway:

Formation of the Carbocation: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or a strong acid like sulfuric acid (H₂SO₄), interacts with the alkylating agent (e.g., 3-methyl-3-hexanol) to generate the 1-ethyl-1-methylbutyl carbocation. mt.com

Electrophilic Attack: The highly reactive carbocation then attacks the phenol ring. Due to the activating and ortho-, para-directing nature of the hydroxyl group of phenol, the alkyl group can add at the positions ortho or para to the hydroxyl group. doubtnut.com

Product Formation: Given the steric bulk of the tertiary alkyl group, the para-substituted product, this compound, is generally the major product due to reduced steric hindrance compared to the ortho position. doubtnut.com A mixture of ortho and para isomers may be formed, requiring subsequent purification. doubtnut.com

The choice of catalyst and reaction conditions, such as temperature and solvent, can influence the selectivity and yield of the para-isomer. For instance, using milder catalysts or bulkier catalyst systems can enhance para-selectivity.

| Reactants | Catalyst | Primary Product | Reaction Type |

| Phenol, 3-Methyl-3-hexanol | AlCl₃ or H₂SO₄ | This compound | Friedel-Crafts Alkylation |

| Phenol, Corresponding Alkene | Zeolite or other solid acids | This compound | Friedel-Crafts Alkylation |

This table provides a summary of typical reactants and catalysts for the synthesis of this compound.

Derivatization Strategies for Analytical and Synthetic Applications

The phenolic hydroxyl group and the aromatic ring of this compound are sites for various chemical modifications. Derivatization is often performed to alter the compound's physical properties, for analytical purposes, or to synthesize new molecules with specific functionalities.

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile. The steric hindrance around the hydroxyl group in this compound may require more forcing reaction conditions or the use of more reactive alkylating agents. tandfonline.com

Esterification: Esterification of the phenolic hydroxyl group is a common derivatization reaction. chemguide.co.uk Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is one method. masterorganicchemistry.com However, for sterically hindered phenols, the reaction with more reactive acylating agents like acyl chlorides or acid anhydrides is often more efficient. chemguide.co.ukgoogle.com These reactions are typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

| Derivative Type | Reagents | Reaction Conditions |

| Ether (Alkylation) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Anhydrous solvent |

| Ester (Esterification) | Carboxylic acid, Acid catalyst | Heat, removal of water |

| Ester (Esterification) | Acyl chloride or Acid anhydride, Base | Room temperature or gentle warming |

This interactive table outlines common methods for alkylation and esterification of phenols.

Acylation: Besides O-acylation to form esters, C-acylation of the aromatic ring can also occur under Friedel-Crafts conditions using an acyl chloride and a Lewis acid catalyst. stackexchange.comajptr.com However, the bulky alkyl group already present on the ring may influence the position and feasibility of further substitution. O-acylation is generally favored under basic or neutral conditions. stackexchange.com

Silylation: The hydroxyl group of this compound can be converted to a silyl (B83357) ether. Silylation is a common derivatization technique in analytical chemistry (e.g., for gas chromatography) to increase the volatility and thermal stability of the compound. researchgate.net Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS). rsc.org Catalyst-free silylation methods using specific solvents like nitromethane (B149229) have also been developed for phenols. rsc.org

The carbon atom of the 1-ethyl-1-methylbutyl group that is attached to the phenol ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. To analyze the enantiomeric composition or to separate the enantiomers, chiral derivatization is often employed. wikipedia.org

This involves reacting the racemic phenol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. wikipedia.orglibretexts.org Subsequently, the chiral auxiliary can be cleaved to yield the separated enantiomers of the phenol.

Common chiral derivatizing agents for alcohols and phenols include chiral carboxylic acids like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which form diastereomeric esters. wikipedia.orglibretexts.org The analysis of the NMR spectra of these diastereomeric esters can also be used to determine the enantiomeric excess of the original sample. libretexts.org

| Chiral Derivatizing Agent | Derivative Formed | Analytical Method |

| (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | NMR, HPLC |

| Enantiopure chiral carboxylic acids | Diastereomeric esters | Chromatography, Crystallization |

| Enantiopure chiral isocyanates | Diastereomeric carbamates | HPLC |

This table lists examples of chiral derivatization approaches for enantiomeric studies of chiral phenols.

Mechanisms of Chemical Transformations and Reaction Kinetics

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Friedel-Crafts Alkylation: The mechanism involves the generation of a carbocation electrophile, followed by its attack on the aromatic ring, and subsequent deprotonation to restore aromaticity. mt.com The reaction kinetics can be complex and are influenced by factors such as catalyst concentration, temperature, and the nature of the reactants. nih.govelectronicsandbooks.com Studies on similar phenol alkylations have shown that the reaction can follow second-order kinetics. acs.org The activation energy for such reactions has been determined in various catalytic systems. electronicsandbooks.com

Esterification: The Fischer esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. masterorganicchemistry.com The reaction is an equilibrium process. The kinetics are typically first order in both the carboxylic acid and the alcohol. When using acyl chlorides or anhydrides, the reaction is a nucleophilic acyl substitution.

Silylation: The mechanism of silylation typically involves nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent, with the concurrent departure of a leaving group (e.g., chloride).

The presence of the bulky 1-ethyl-1-methylbutyl group can exert significant steric hindrance, which can affect the reaction rates. For instance, reactions at the phenolic hydroxyl group may be slower compared to those with unhindered phenols. This steric effect is an important consideration in designing synthetic and derivatization strategies for this compound.

Advanced Spectroscopic and Chromatographic Characterization

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry, particularly when coupled with gas chromatography, is the primary tool for separating and identifying the numerous isomers of nonylphenol present in technical products and environmental samples. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is extensively used to analyze technical nonylphenol, which is a complex mixture of various para-substituted isomers. dphen1.com High-resolution capillary GC columns are capable of separating this mixture into numerous peaks, with some studies identifying over 100 components. acs.orgoup.com The identification of individual isomers, however, is challenging due to co-elution and the lack of pure analytical standards for most of the isomers, including 4-(1-Ethyl-1-methylbutyl)phenol. dphen1.com

In GC-MS analysis of nonylphenol isomer mixtures, compounds are generally grouped based on the substitution pattern of the alpha-carbon of the nonyl chain. oup.com Mass spectra of isomers with a tertiary alpha-carbon (containing no hydrogens) show characteristic fragmentation patterns. For instance, isomers with an alpha-methyl, alpha-ethyl configuration often exhibit a base peak at m/z 149. oup.com Without a pure standard and its corresponding published mass spectrum, the precise fragmentation pattern for this compound cannot be detailed.

Tandem Mass Spectrometry (GC-MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and is employed for the high-sensitivity analysis of nonylphenol isomers in complex matrices like river water. shimadzu.com This technique improves the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allowing for detection at very low levels. shimadzu.com

Studies have used GC-MS/MS to classify nonylphenol isomers based on common structural features reflected in their fragmentation patterns. nih.gov For example, fragmentation pathways of reference isomers have been investigated to help interpret spectra from unknown isomers in the mixture. nih.gov However, specific MRM transitions and detailed fragment ion analysis for this compound are not available in the reviewed literature.

Hyphenated Techniques Incorporating Olfactometry (GC-MS/O)

Gas chromatography-mass spectrometry-olfactometry (GC-MS/O) is a powerful technique used to identify specific odor-active compounds within a mixture. While this method is applied to a wide range of volatile and semi-volatile compounds, there is no specific research available that applies GC-MS/O to this compound to characterize its odor profile.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a compound by providing a highly accurate mass measurement. For C₁₅H₂₄O, the molecular formula of this compound, the calculated exact mass is 220.1827. HRMS techniques, such as comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/ToFMS), have been used to characterize technical nonylphenol mixtures with great detail, but have not provided specific data for the this compound isomer. usgs.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules. However, its application to a specific nonylphenol isomer requires the isolation of a pure sample, which is a significant challenge. Attempts to isolate pure isomers from technical mixtures via methods like high-resolution spinning band distillation have been largely unsuccessful. oup.com

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum for an isolated sample of this compound would provide confirmation of its molecular structure. One would expect to see distinct signals corresponding to the protons on the aromatic ring, as well as signals for the ethyl, methyl, and butyl groups of the alkyl chain, with specific chemical shifts and coupling patterns. While ¹H NMR data exists for linear 4-nonylphenol (B119669) and other related phenols, no such spectrum is published for this compound. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. libretexts.orgyoutube.com

For this compound, the spectrum will display a specific number of signals corresponding to the unique carbon atoms in its structure. Due to symmetry in the phenol (B47542) ring, the eight aromatic carbons will produce fewer than eight signals. The chemical shifts can be predicted based on the functional groups present. The carbon atom bonded to the hydroxyl group (C-O) is significantly deshielded and appears at a high chemical shift, while the aliphatic carbons of the ethyl and methylbutyl substituent appear at lower chemical shifts. libretexts.orgyoutube.com The specific expected chemical shift ranges are detailed in the table below.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| Aromatic Carbon (C-OH) | 150 - 160 |

| Aromatic Carbons (C-C) | 130 - 145 |

| Aromatic Carbons (C-H) | 115 - 130 |

| Quaternary Aliphatic Carbon (C-Alkyl) | 35 - 45 |

| Methylene Carbons (-CH₂) | 20 - 40 |

| Methyl Carbons (-CH₃) | 10 - 25 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are fundamental for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular functional groups. spectroscopyonline.com

In the IR spectrum of this compound, a broad absorption band is expected in the high-frequency region due to the O-H stretching of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic alkyl chain will appear at slightly different wavenumbers. The aromatic ring itself will produce characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1180 - 1260 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. beilstein-journals.orgnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds, such as the C-C bonds within the aromatic ring and the alkyl substituent, often produce strong signals in a Raman spectrum. The most intense band is typically associated with the symmetric stretching of the C-C bonds in the sp-carbon chain. beilstein-journals.org

The Raman spectrum of this compound would be expected to show a strong band for the aromatic ring stretching vibrations. The numerous C-C and C-H vibrations of the alkyl group would also be visible.

Table 3: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | Ring Breathing/Stretch | 1580 - 1620 (Strong) |

| Aliphatic C-C | C-C Stretch | 800 - 1200 |

Advanced Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. missouri.eduyoutube.com For a compound like this compound, chromatographic methods are indispensable for its isolation from reaction mixtures or environmental samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of alkylphenols. researchgate.net

In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase, such as a C18 (octadecylsilica) column, is used. nih.govresearchgate.net The mobile phase is a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol). By gradually increasing the proportion of the organic solvent (gradient elution), compounds are separated based on their hydrophobicity. Less polar compounds, like this compound, are retained longer on the column. Detection is often achieved using a Diode Array Detector (DAD) or a fluorescence detector, as phenols are UV-active and often fluorescent. mdpi.comrsc.org

Table 4: Typical Parameters for RP-HPLC Analysis of Alkylphenols

| Parameter | Description |

| Stationary Phase | ODS Hypersil C18 (Octadecyl Silica) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis (Diode Array Detector) or Fluorescence |

| Column Type | Reversed-Phase |

For the preparative purification of gram-scale quantities of this compound, column chromatography is the method of choice. missouri.edu This technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a glass column. The compound mixture is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column, either by gravity or under pressure (flash chromatography).

The separation is based on the differential adsorption of the components to the stationary phase. Being a moderately polar compound due to the hydroxyl group, this compound will adsorb to the polar silica gel. Non-polar impurities will elute first, followed by the target compound, and finally, more polar impurities.

Thin-Layer Chromatography (TLC) is an analytical technique that is crucial for developing a column chromatography method. youtube.com By testing different mobile phase compositions (e.g., various ratios of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) on a TLC plate, an optimal solvent system can be identified that provides good separation between the target compound and its impurities. This system is then adapted for the large-scale column separation.

Table 5: General Strategy for Chromatographic Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane / Ethyl Acetate mixtures | Method development and monitoring of purification |

| Column Chromatography | Silica Gel | Optimized Hexane / Ethyl Acetate | Preparative scale purification |

Predictive Models for Chromatographic Retention Indices

The accurate identification of isomeric compounds such as this compound in complex mixtures is a significant challenge in analytical chemistry. Gas chromatography (GC) is a powerful separation technique, but relying solely on retention time can be unreliable due to its dependence on experimental conditions. Retention indices (RI) provide a more stable and transferable metric for compound identification. doaj.org Predictive models for RI are invaluable tools, particularly when authentic reference standards are unavailable or for identifying components in large, complex groups of isomers like technical alkylphenols. researchgate.net These models establish a relationship between the molecular structure of a compound and its chromatographic behavior, allowing for the in silico prediction of its retention index. tandfonline.com

Several modeling strategies have been developed and applied to alkylphenols, ranging from empirical additive schemes to sophisticated machine learning algorithms. researchgate.netresearchgate.net

Quantitative Structure-Retention Relationships (QSRR)

QSRR models represent a major class of predictive tools that establish a statistical correlation between a molecule's retention behavior and its structural properties, which are quantified by numerical values known as molecular descriptors. tandfonline.comnih.gov For alkylphenols, various types of descriptors have been calculated and used to build predictive models:

Topological and Constitutional Descriptors: These describe the connectivity and composition of the molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Electrostatic and Quantum-Chemical Descriptors: These quantify aspects of the electronic structure, such as charge distribution and orbital energies. nih.gov

These descriptors are used as independent variables in regression models to predict the retention index. Both linear models, such as multiple linear regression (MLR), and non-linear models, like those based on support vector machines (SVM), have been developed for alkylphenols. nih.gov Studies have shown that for certain sets of alkylphenols, linear models can provide robust predictive power with high correlation coefficients (R² > 0.98), effectively describing the relationship between molecular structure and retention time. nih.gov

Alkylphenol-Specific Modeling Approaches

Given the structural similarity within the alkylphenol class, more specialized models have been developed that offer high accuracy.

Additive Schemes: This approach is particularly powerful for predicting the retention indices of a large number of isomers based on the experimentally determined RI values of a few precursor structures. researchgate.net The model calculates the RI of a target analyte by making structural transformations to a known precursor molecule and applying corresponding RI increments for each transformation. For an isomer like this compound, one could theoretically start with the known RI of a simpler precursor, such as 4-tert-butylphenol, and apply a series of structural modifications to calculate the final RI. A mean deviation of ±11 index units between predicted and experimental values has been demonstrated for the 211 isomers of 4-nonylphenol using such a scheme. researchgate.net

| Step | Structural Transformation | Precursor/Intermediate | Hypothetical RI / Increment | Resulting Structure |

|---|---|---|---|---|

| 1 | Start with known precursor | 4-tert-Butylphenol | 1250 (Hypothetical Base RI) | 4-(1,1-Dimethylethyl)phenol |

| 2 | Replace a methyl group with an ethyl group | Intermediate from Step 1 | +85 (Hypothetical RI Increment) | 4-(1-Ethyl-1-methylpropyl)phenol |

| 3 | Extend a methyl group to a butyl group | Intermediate from Step 2 | +210 (Hypothetical RI Increment) | This compound |

| Final | Predicted RI | - | 1545 | This compound |

Alkylphenol Retention Indices (APRI): A novel retention index system was specifically proposed for alkylphenols to improve robustness across different chromatographic conditions. nih.govdaneshyari.com This system uses a homologous series of para-substituted n-alkylphenols as reference standards. By definition, the APRI value for a p-n-alkylphenol is equal to the number of carbons in its alkyl chain (e.g., APRI for p-ethylphenol is 2, p-propylphenol is 3, etc.), while phenol is zero. nih.gov The APRI for an unknown compound is calculated by linear interpolation of its retention time against the retention times of the two bracketing p-n-alkylphenol standards. daneshyari.com A key advantage of APRI is that it is less sensitive to variations in temperature programming and can often be transferred between different types of derivatives of the phenolic hydroxyl group. nih.gov

Machine Learning and Deep Learning Models

More recently, machine learning (ML) and deep learning (DL) have emerged as state-of-the-art methods for RI prediction. doaj.orgresearchgate.net These models can learn complex, non-linear relationships between molecular structure and retention behavior from large datasets. Several architectures have been applied with high success:

1D and 2D Convolutional Neural Networks (CNNs)

Deep Residual Multilayer Perceptrons

Gradient Boosting researchgate.net

These models typically use simplified molecular-input line-entry systems (SMILES) or 2D structural representations as inputs, bypassing the need for manual descriptor calculation. researchgate.netmdpi.com For non-polar stationary phases, deep learning models have drastically improved prediction accuracy, achieving median absolute errors in the range of 6–40 RI units across diverse datasets. researchgate.netmdpi.com Research is actively extending these highly accurate models to the polar and mid-polar stationary phases commonly used in phenol analysis. nih.gov

| Model Type | Principle | Typical Inputs | Reported Accuracy/Merit for Alkylphenols |

|---|---|---|---|

| QSRR | Statistical correlation between RI and calculated molecular descriptors. tandfonline.com | Topological, geometrical, quantum-chemical descriptors. nih.gov | Good predictive power (R² > 0.98 reported for linear models). nih.gov |

| Additive Scheme | Calculation based on structural increments from a known precursor molecule. researchgate.net | Experimental RI of precursor(s) and defined structural transformations. | High accuracy for isomers (mean deviation ±11 RI units for 4-nonylphenols). researchgate.net |

| APRI | Linear interpolation against a reference series of p-n-alkylphenols. nih.gov | Retention times of the analyte and two bracketing p-n-alkylphenol standards. | Robust against changes in chromatographic conditions; transferable between derivatives. nih.gov |

| Machine Learning / Deep Learning | Non-linear mapping of molecular structure to RI learned from large datasets. researchgate.net | SMILES strings, 2D molecular graphs, molecular fingerprints. researchgate.netmdpi.com | Highest accuracy for general-purpose prediction (median errors of 6-40 RI units). researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(1-Ethyl-1-methylbutyl)phenol. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its electronic structure and inherent reactivity.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps in assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For instance, in a related compound, 4-chloro-3-ethylphenol, DFT calculations have been used to determine these orbital energies and map the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of the molecule. researchgate.net Similar calculations for this compound would involve optimizing the molecular geometry and then calculating the orbital energies. The phenolic hydroxyl group and the aromatic ring are expected to be the primary sites of electronic activity.

Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -8.65 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -0.35 eV | Represents the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 8.30 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 1.50 D | Quantifies the overall polarity of the molecule, influencing its interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Conformational Analysis and Molecular Modeling

This analysis is often performed using a combination of methods. A computationally less expensive method, such as the Merck Molecular Force Field (MMFF94), can be used to perform an initial broad search of the conformational space. The low-energy conformers identified are then subjected to more accurate, but computationally intensive, calculations using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G*). These higher-level calculations provide more reliable relative energies of the conformers.

The primary focus of the analysis would be the rotation around the C-C bond connecting the tertiary carbon of the alkyl group to the phenol (B47542) ring. Different orientations of the ethyl and methyl groups relative to the plane of the phenol ring will result in conformers with varying steric energies.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) |

| A | 60° | 1.2 |

| B | 180° | 0.0 (Most Stable) |

| C | -60° | 1.5 |

Note: This table presents a simplified, hypothetical scenario. A full analysis would involve multiple dihedral angles.

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, ¹³C NMR chemical shifts can be calculated using DFT methods.

The standard approach involves optimizing the molecular geometry of the most stable conformer and then performing a NMR calculation using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). ualberta.ca Recent advancements also utilize machine learning and deep learning approaches, training neural networks on vast datasets of known structures and their spectra to predict chemical shifts with high accuracy. st-andrews.ac.ukmestrelab.com

These predicted spectra can be crucial for assigning the signals in an experimental spectrum to the correct carbon atoms in the molecule, which can sometimes be ambiguous, especially for the carbons within the complex alkyl group.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (4-Ethylphenol)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C1 (C-OH) | 154.5 | 153.8 |

| C2/C6 | 116.2 | 115.9 |

| C3/C5 | 129.5 | 129.1 |

| C4 (C-CH₂) | 136.8 | 136.1 |

| CH₂ | 28.9 | 28.3 |

| CH₃ | 16.0 | 15.7 |

Source: Data derived from principles discussed in computational NMR prediction literature and experimental data for 4-ethylphenol. hmdb.cachemicalbook.com This table for a related, simpler compound illustrates the typical accuracy of such predictions. A similar table could be generated for this compound.

Stereochemical Assignment through Computational Methods

The 1-ethyl-1-methylbutyl group contains a chiral center at the tertiary carbon atom bonded to the phenol ring. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(1-Ethyl-1-methylbutyl)phenol and (S)-4-(1-Ethyl-1-methylbutyl)phenol.

While standard NMR spectroscopy cannot distinguish between enantiomers, computational methods can be instrumental in assigning the absolute stereochemistry when combined with experimental techniques for chiral molecules, such as optical rotation or vibrational circular dichroism (VCD).

The process involves calculating the desired chiroptical property (e.g., the specific rotation) for one of the enantiomers, for instance, the (R)-enantiomer. The calculated value is then compared to the experimentally measured value. If the sign and magnitude are in agreement, the absolute stereochemistry can be assigned. This approach avoids the need for chemical derivatization or X-ray crystallography of a single crystal.

Studies on Stereoelectronic Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of a molecule. wikipedia.org In this compound, a key stereoelectronic effect that can be investigated computationally is hyperconjugation.

Hyperconjugation involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled anti-bonding orbital (an acceptor). In this molecule, stabilizing interactions can occur between the C-C and C-H bonding orbitals of the alkyl substituent and the π* anti-bonding orbitals of the aromatic ring.

Environmental Chemistry and Biotransformation Pathways

Aerobic Biodegradation Mechanisms of Phenolic Compounds

The aerobic biodegradation of phenolic compounds is a critical process for their removal from contaminated environments. This breakdown is primarily accomplished by microorganisms that utilize these compounds as a source of carbon and energy. The process involves a series of enzymatic reactions that convert the toxic aromatic ring into intermediates that can enter central metabolic pathways. bioline.org.brsmujo.id

The initial and pivotal step in the aerobic biodegradation of phenol (B47542) and its derivatives is the hydroxylation of the aromatic ring. bioline.org.brfrontiersin.org This reaction is catalyzed by a class of enzymes known as phenol hydroxylases, which introduce a second hydroxyl group onto the benzene (B151609) ring, typically at the ortho position, to form catechol. smujo.idfrontiersin.org

Once catechol is formed, the aromatic ring is susceptible to cleavage, a process that breaks open the stable ring structure. There are two primary pathways for this ring fission: the ortho-cleavage pathway and the meta-cleavage pathway . unesp.brresearchgate.net

Ortho-Cleavage (Intradiol Fission): In this pathway, the bond between the two hydroxyl-bearing carbon atoms of catechol is cleaved. This reaction is catalyzed by catechol 1,2-dioxygenase, resulting in the formation of cis,cis-muconic acid. frontiersin.orgunesp.br This pathway is also referred to as the β-ketoadipate pathway. unesp.br

Meta-Cleavage (Extradiol Fission): This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase is the key enzyme in this process, which converts catechol into 2-hydroxymuconic semialdehyde. bioline.org.brunesp.br

The choice between the ortho- and meta-cleavage pathways can depend on the specific microbial strain and the nature of the phenolic compound. researchgate.netresearchgate.net For instance, the degradation of phenol in some bacteria proceeds via the ortho-pathway, while alkylphenols are often catabolized through the meta-pathway. researchgate.net

| Pathway | Cleavage Position | Key Enzyme | Initial Product |

|---|---|---|---|

| Ortho-Cleavage | Between hydroxyl groups (intradiol) frontiersin.orgunesp.br | Catechol 1,2-dioxygenase frontiersin.orgunesp.br | cis,cis-muconic acid frontiersin.org |

| Meta-Cleavage | Adjacent to a hydroxyl group (extradiol) unesp.br | Catechol 2,3-dioxygenase bioline.org.brunesp.br | 2-hydroxymuconic semialdehyde bioline.org.brunesp.br |

The efficiency of phenolic compound biodegradation is entirely dependent on the presence and activity of specific enzymes. Two main types of enzymes are crucial:

Catechol Dioxygenases: These enzymes are responsible for the subsequent ring cleavage of catechol. They are classified based on their mode of action:

Catechol 1,2-dioxygenases (Intradiol dioxygenases): These enzymes catalyze the ortho-cleavage of catechol. frontiersin.orgunesp.br

Catechol 2,3-dioxygenases (Extradiol dioxygenases): These enzymes catalyze the meta-cleavage of catechol. bioline.org.brunesp.br

The expression and activity of these enzymes can be induced by the presence of phenolic compounds in the environment. researchgate.net

Various microbial species have been identified and studied for their ability to degrade phenolic compounds. Among them, Sphingomonas and Rhodococcus species are particularly noteworthy.

Sphingomonas spp. : Strains of Sphingomonas have demonstrated the ability to degrade a wide range of aromatic compounds, including phenol and its derivatives. nih.govtandfonline.com For example, Sphingomonas sp. strain NP5 possesses a unique monooxygenase capable of attacking various 4-alkylphenols with branched side chains. nih.gov Some Sphingomonas strains utilize the meta-cleavage pathway for the degradation of certain aromatic compounds. researchgate.net

Rhodococcus opacus : This bacterium is known for its robustness and its ability to tolerate and metabolize a variety of aromatic compounds, including phenol. oup.com Strains of R. opacus have been shown to degrade high concentrations of phenol. researchgate.netnih.gov The degradation of phenol by Rhodococcus opacus 1CP has been observed to proceed through catechol formation followed by ortho-cleavage of the aromatic ring. mdpi.com This species can convert aromatic compounds into central metabolites like acetyl-CoA and succinyl-CoA. oup.com Immobilized cells of Rhodococcus opacus 3D have shown the ability to decompose phenol concentrations up to 2.5 g/L and can be stored for extended periods without significant loss of degradation activity. researchgate.netnih.gov

| Microbial Genus | Key Degradation Characteristics | Relevant Species/Strains |

|---|---|---|

| Sphingomonas | Degrades a wide range of aromatic compounds, including alkylphenols. nih.govnih.gov | Sphingomonas sp. GY2B nih.gov, Sphingomonas sp. NP5 nih.gov |

| Rhodococcus | Tolerates and degrades high concentrations of phenol. oup.comresearchgate.netnih.gov Utilizes the ortho-cleavage pathway for phenol. mdpi.com | Rhodococcus opacus PD630 oup.com, Rhodococcus opacus 1CP mdpi.com, Rhodococcus opacus 3D researchgate.netnih.gov |

| Acinetobacter | Degrades phenol via the ortho-cleavage pathway. nih.govbioline.org.br | Acinetobacter lwoffii NL1 nih.gov |

Non-Biological Degradation and Transformation Processes (e.g., Hydrolysis, Oxidation)

In addition to biodegradation, phenolic compounds can be transformed in the environment through non-biological processes. These abiotic degradation pathways are influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolysis: Under certain conditions, phenolic compounds can undergo hydrolysis, although this is often a slower process compared to biodegradation. Acidic or basic conditions can catalyze the hydrolysis of certain phenolic derivatives, potentially altering their structure and toxicity. mdpi.com However, for many phenolic compounds, hydrolysis may not be a significant degradation pathway under typical environmental conditions. researchgate.net

Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by various oxidants present in the environment. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading a wide range of organic compounds, including phenolics. mdpi.com In sunlit surface waters, photo-oxidation, driven by photochemically produced peroxyl radicals, can be a significant degradation pathway for phenol. cdc.gov

Environmental Fate and Transport Mechanisms in Various Matrices

The environmental fate and transport of a chemical describe its movement and persistence in different environmental compartments. epa.gov For phenolic compounds, these processes are influenced by their physicochemical properties and environmental conditions.

Biological Interactions and Mechanistic in Vitro Studies

In Vitro Antimicrobial Activity and Mechanistic Insights

The antimicrobial potential of phenolic compounds is a significant area of research. neliti.com Studies have explored the efficacy of 4-(1-ethyl-1-methylbutyl)phenol and related structures against various microorganisms, shedding light on the relationship between their chemical structure and biological activity.

While specific data on the antibacterial activity of this compound against a wide array of microbial strains is not extensively detailed in the provided results, the broader class of phenolic compounds is known for its antimicrobial properties. nih.govresearchgate.net Phenolic acids, for instance, have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often dependent on the specific bacterial species and strain, as well as the structure of the phenolic compound itself, including the nature and position of substituents on the benzene (B151609) ring. nih.govnih.gov For example, studies on other phenolic derivatives have shown varying levels of inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. dtic.milnih.govmdpi.com The antimicrobial action of essential oils containing phenolic compounds, for instance, has been demonstrated against both Gram-positive and Gram-negative bacteria, including Bordetella bronchiseptica and Staphylococcus epidermidis. nih.gov

The antimicrobial efficacy of phenolic compounds is intrinsically linked to their chemical structure. dtic.mil A critical factor influencing this activity is the lipophilicity of the molecule, often represented by the partition coefficient (log P), and its hydrogen-bond acidity. dtic.milresearchgate.net Generally, an increase in the length of the alkyl chain substituent on the phenol (B47542) ring enhances antimicrobial activity up to a certain point, beyond which a decrease in solubility can reduce its effectiveness. dtic.mil This relationship suggests that the ability of the compound to partition into the bacterial cell membrane is a key determinant of its bioactivity. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict the antibacterial properties of phenolic compounds. frontiersin.org These models often confirm that lipophilicity and the presence of hydroxyl groups are primary factors governing antimicrobial action. dtic.milresearchgate.net For instance, the substitution of a phenyl moiety with smaller alkyl groups has been shown to be deleterious for the antibacterial effect in some coumarin (B35378) derivatives. frontiersin.org Conversely, the addition of an allyl group to some phenols has been shown to increase their potency against planktonic cells. nih.gov Glycosylation, on the other hand, may reduce the antibacterial activity of phenolics by decreasing the number of free hydroxyl groups and lipophilicity, or by increasing steric hindrance. frontiersin.org

Table 1: Factors Influencing Antimicrobial Activity of Phenolic Compounds

| Structural Feature | Impact on Antimicrobial Activity | Reference |

|---|---|---|

| Alkyl Chain Length | Increased length generally increases activity to a point. | dtic.mil |

| Lipophilicity (log P) | Higher lipophilicity often correlates with higher activity. | dtic.milresearchgate.net |

| Hydrogen-Bond Acidity | A primary factor in the antimicrobial action of phenols. | dtic.milresearchgate.net |

| Glycosylation | May decrease antibacterial activity. | frontiersin.org |

| Additional Groups (e.g., Allyl) | Can increase potency against certain bacteria. | nih.gov |

In Vitro Antioxidant Activity and Molecular Mechanisms

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers and metal chelators. scielo.brresearchgate.net The antioxidant capacity of these compounds can be assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. scielo.brnih.govmdpi.com

The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals. researchgate.net The efficiency of this process is highly dependent on the structure of the phenol, including the number and position of hydroxyl groups on the aromatic ring. nih.gov The presence of multiple hydroxyl groups can enhance antioxidant activity. mdpi.com Furthermore, some phenolic compounds can chelate metal ions, such as iron, which prevents them from participating in oxidation reactions. researchgate.net

While specific data for this compound is limited in the provided search results, the general principles of phenolic antioxidant activity apply. The antioxidant potential of various plant extracts rich in phenolic compounds has been demonstrated to correlate with their total phenolic content. nih.govmdpi.commdpi.com

Table 2: Common In Vitro Assays for Antioxidant Activity of Phenolic Compounds

| Assay | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | scielo.brnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | nih.govmdpi.com |

| Total Antioxidant Capacity (TAC) | A general measure of the overall antioxidant capacity of a sample. | nih.gov |

Enzyme Induction and Gene Expression in Biodegradation Pathways (e.g., pheA, pheB, C12O genes)

The biodegradation of phenolic compounds in the environment is a crucial process often carried out by microorganisms. In the case of phenol degradation, specific genes and enzymes are involved in breaking down the aromatic ring. While the provided information does not directly address this compound, it describes the degradation of phenol itself, which serves as a model for related compounds.

The aerobic degradation of phenol typically proceeds through the formation of catechol, which is then cleaved by either an ortho- or meta-cleavage pathway. nih.govnih.gov The key enzymes in these pathways are phenol hydroxylase, catechol 1,2-dioxygenase (for the ortho pathway), and catechol 2,3-dioxygenase (for the meta pathway). nih.govnih.gov The expression of the genes encoding these enzymes, such as pheA (phenol hydroxylase), pheB (catechol 1,2-dioxygenase), and C12O (catechol 2,3-dioxygenase), is induced in the presence of phenol. nih.gov Studies have shown that the expression of these genes and the activity of the corresponding enzymes can reach a maximum after a certain period of exposure to phenol. nih.gov

Advanced Applications in Materials Science and Industrial Chemistry

Role as Chemical Intermediates in Organic Synthesis

The structure of 4-(1-Ethyl-1-methylbutyl)phenol, featuring a reactive hydroxyl group on an aromatic ring, makes it a valuable intermediate in organic synthesis. The phenolic -OH group can undergo various transformations, such as etherification and esterification, to produce a range of derivatives with tailored properties. The bulky alkyl group, meanwhile, can influence the solubility and physical characteristics of the resulting molecules.

One potential synthetic route involves the derivatization of the hydroxyl group. For instance, it can be reacted with ethylene (B1197577) oxide in a process known as ethoxylation to form non-ionic surfactants. venus-goa.com Additionally, the phenolic hydroxyl group allows the molecule to be used in the synthesis of more complex structures, such as Schiff bases, through condensation reactions with amines. researchgate.net These reactions are fundamental in creating compounds for various industrial and research purposes.

The aromatic ring itself is susceptible to electrophilic substitution reactions, although the bulky para-substituent directs incoming groups to the ortho positions. This allows for the regioselective introduction of other functional groups, further expanding the range of possible derivatives. nih.gov These derivatization strategies are crucial for synthesizing molecules with specific functionalities for use in pharmaceuticals, agrochemicals, and specialty polymers.

Applications in Polymer Science (e.g., as Stabilizers in Plastics, Production of Resins)

Alkylphenols, particularly those with sterically hindered phenolic groups, are widely recognized for their antioxidant properties, which are critical in polymer science. mdpi.comresearchgate.net this compound fits into this category. The bulky alkyl group adjacent to the phenolic hydroxyl group can provide steric hindrance, enhancing the stability of the phenoxy radical that forms when the molecule scavenges free radicals. This mechanism is key to preventing the oxidative degradation of polymers during high-temperature processing and over the product's lifespan. mdpi.commdpi.com

As Stabilizers in Plastics: Phenolic antioxidants function by donating a hydrogen atom to peroxy radicals, which are key species in the auto-oxidation chain reaction of polymers. This donation terminates the degradation cycle. mdpi.com The resulting phenoxy radical is relatively stable and does not initiate new oxidation chains. While specific data on this compound is limited, its structural similarity to other hindered phenolic antioxidants like butylated hydroxytoluene (BHT) suggests its potential utility in stabilizing polyolefins (polyethylene, polypropylene), styrenic polymers, and other plastics susceptible to oxidation. researchgate.net

Production of Resins: Phenols are fundamental building blocks for phenolic resins, created through condensation polymerization with aldehydes like formaldehyde. cnrs.frsci-hub.se Alkylphenols, such as p-tert-butylphenol, are used to modify these resins, imparting properties like improved oil solubility, flexibility, and compatibility with other polymers. sci-hub.se this compound can similarly be used as a comonomer in the production of specialty phenolic resins. The large alkyl group would be incorporated into the polymer backbone, influencing the resin's physical properties, such as its glass transition temperature and solubility in organic solvents, making it suitable for applications in adhesives, coatings, and printing inks. sci-hub.segoogle.com

Utilization in Formulation Chemistry (e.g., Surfactants, Detergents, Inks, Coatings)

The amphiphilic nature that can be imparted to this compound through chemical modification makes it a candidate for use in formulation chemistry.

Surfactants and Detergents: By reacting the phenolic hydroxyl group with ethylene oxide, this compound can be converted into an alkylphenol ethoxylate (APE). venus-goa.com APEs are a class of non-ionic surfactants that have a hydrophobic alkylphenol portion and a hydrophilic polyoxyethylene chain. The length of this chain can be adjusted to control the hydrophilic-lipophilic balance (HLB), allowing for the creation of surfactants tailored for specific applications such as emulsifiers, wetting agents, and dispersants in industrial cleaners and detergents. venus-goa.comwur.nl

Inks and Coatings: In the formulation of inks and coatings, phenolic resins derived from alkylphenols are used to provide desirable properties such as gloss, hardness, and chemical resistance. Resins made with this compound could offer excellent solubility in the organic solvents typically used in these formulations, while also promoting adhesion to various substrates. Furthermore, as an unreacted monomer or as a precursor to an antioxidant, it could be added to ink or coating formulations to protect the binder and pigments from degradation due to oxidation and UV exposure.

Catalysis and Industrial Chemical Processes

While this compound is more commonly a product of catalytic processes rather than a catalyst itself, its synthesis and conversion are central to various industrial chemical pathways. The production of 4-alkylphenols often involves the alkylation of phenol (B47542) using an alcohol or ether in the presence of an acid catalyst, such as a synthetic zeolite. wipo.int Industrial processes focus on achieving high selectivity for the para-substituted isomer, which is often the most desired product.

Conversely, there are catalytic processes designed to convert alkylphenols into other valuable chemicals. For example, using zeolite catalysts, alkylphenols can be dealkylated to produce phenol and olefins, representing a potential pathway for chemical recycling or valorization of lignin-derived feedstocks. rsc.org

The compound can also be a key reactant in processes that are themselves catalyzed. For example, its polymerization with aldehydes to form phenolic resins is typically catalyzed by acids or bases. google.com The choice of catalyst can significantly influence the structure and properties of the final resin.

Green Chemistry Approaches to Synthesis and Application

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis and application of alkylphenols.

Green Synthesis: A significant area of research is the production of 4-alkylphenols from renewable resources, particularly lignin (B12514952). researchgate.net Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. Catalytic processes are being developed to depolymerize lignin and selectively produce valuable platform chemicals, including 4-alkylphenols. acs.org These methods, which can operate without an external hydrogen source by utilizing hydrogen from the biomass itself, offer a sustainable alternative to traditional petroleum-based synthesis. researchgate.netacs.org

Biocatalysis presents another green avenue. Enzymes, such as vanillyl alcohol oxidase, can be used for the conversion of 4-alkylphenols into other high-value products. researchgate.net Furthermore, biocatalytic synthesis routes aim to use enzymes for the production of chiral molecules under mild conditions of temperature and pressure, reducing energy consumption and avoiding hazardous reagents. ucl.ac.uk Solvent-free or "dry media" synthesis conditions, sometimes catalyzed by solid-supported reagents, are also being explored for reactions involving phenols, which minimize the use of hazardous solvents and simplify product work-up. researchgate.net

Green Applications: The use of bio-derived antioxidants is an active area of research to replace synthetic ones. mdpi.com While this compound is synthetic, its effective use in smaller quantities or its replacement by structurally similar, renewable alternatives derived from sources like lignin aligns with green chemistry goals. The development of phenolic resins using bio-oils as a partial replacement for phenol is another example of a green approach to creating more sustainable materials. cnrs.fr

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-(1-Ethyl-1-methylbutyl)phenol, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation of phenol using 3-methylpentyl halides or alcohols in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Optimization involves:

- Catalyst loading : Lower catalyst concentrations (5–10 mol%) reduce side reactions like polyalkylation .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) improve regioselectivity compared to polar aprotic solvents .

- Temperature control : Reactions at 0–5°C minimize thermal degradation of intermediates .

- Key Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃ (10 mol%), 5°C | 78 | 95 |

| FeCl₃ (15 mol%), 25°C | 65 | 88 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodology :

- ¹H NMR : Aromatic protons appear as a singlet at δ 6.8–7.2 ppm, while the tertiary alkyl group shows multiplet peaks at δ 1.2–1.8 ppm .

- IR Spectroscopy : Broad O–H stretch at 3200–3500 cm⁻¹ and C–O phenolic bond at 1250 cm⁻¹ .

- X-ray crystallography : Confirms steric bulk of the alkyl group via dihedral angles (e.g., 45–48° between the phenol ring and substituent) .

Advanced Research Questions

Q. How does the steric hindrance of the 1-Ethyl-1-methylbutyl substituent influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : The bulky substituent reduces reactivity at the para position due to steric hindrance. Comparative studies using nitration (HNO₃/H₂SO₄) show:

- Reduced nitration rates : Electron-donating alkyl groups activate the ring, but steric effects dominate, leading to <10% para-nitro derivatives .

- Alternative pathways : Under high-temperature conditions, C–C bond cleavage of the alkyl group may occur, forming phenol derivatives .

Q. What computational methods are employed to model the thermodynamic stability and reaction pathways of this compound derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) for tautomerization and predicts stability of keto-enol forms. Substituent strain energy is ~15 kJ/mol due to non-planar geometry .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents, revealing aggregation tendencies driven by hydrophobic alkyl chains .

Q. How do environmental factors (pH, UV exposure) affect the stability of this compound in aqueous systems?

- Methodology :

- Hydrolysis studies : At pH > 10, the phenolic O–H group deprotonates, increasing solubility but accelerating oxidative degradation .

- Photolysis : UV irradiation (254 nm) induces C–O bond cleavage, with a half-life of 12 hours in sunlight .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points (45–48°C vs. 50–52°C) for this compound be resolved?

- Methodology : Variations arise from purity levels and crystallization solvents. Recrystallization from ethanol/water yields higher purity (mp 50–52°C), while hexane-based methods trap solvent impurities (mp 45–48°C) .

Environmental and Regulatory Considerations

Q. What are the ecotoxicological implications of this compound, and how is its biodegradability assessed?

- Methodology :

- OECD 301F test : Measures biodegradation in activated sludge; <20% degradation after 28 days, indicating persistence .

- Daphnia magna toxicity : LC₅₀ = 12 mg/L, highlighting acute aquatic toxicity .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 45–52°C (solvent-dependent) | |

| LogP (Octanol-Water) | 3.8 ± 0.2 | |

| UV λmax (in ethanol) | 275 nm | |

| pKa | 10.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.